molecular formula C20H22ClN5O3S B12155390 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12155390
M. Wt: 447.9 g/mol
InChI Key: XQUOCUGMWDZGRY-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative with a complex substitution pattern. Its structure features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group. Key substituents include a 4-ethoxyphenyl group at the triazole’s 5-position and a 4-chloro-2-methoxy-5-methylphenyl group on the acetamide nitrogen. These modifications influence its physicochemical properties (e.g., solubility, logP) and biological interactions, particularly in targeting enzymes or receptors associated with inflammation or microbial activity .

Properties

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C20H22ClN5O3S/c1-4-29-14-7-5-13(6-8-14)19-24-25-20(26(19)22)30-11-18(27)23-16-9-12(2)15(21)10-17(16)28-3/h5-10H,4,11,22H2,1-3H3,(H,23,27)

InChI Key

XQUOCUGMWDZGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC

Origin of Product

United States

Preparation Methods

The synthetic route to this compound involves several steps:

    Formation of the Triazole Ring: Start with an appropriate precursor (e.g., an ethoxyphenyl-substituted aldehyde or ketone) and react it with a thiosemicarbazide derivative. Cyclization under suitable conditions yields the 1,2,4-triazole ring.

    Amination: Introduce the amino group by reacting the triazole compound with an amine (e.g., ammonia or an amine derivative).

    Chlorination and Methylation: The chloro- and methoxy-substituted phenyl group can be introduced using appropriate reagents.

    Acetylation: Finally, acetylate the amino group to form the acetamide.

Industrial production methods may involve variations of these steps, optimized for efficiency and yield.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation (e.g., conversion of the thio group to a sulfoxide or sulfone) or reduction (e.g., reduction of the nitro group if present).

    Substitution Reactions: The chloro and methoxy groups are susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).

    Common Reagents: Sodium borohydride (NaBH₄) is often used for reduction steps.

    Major Products: The final compound itself is the major product, but intermediates during synthesis are also relevant.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antifungal, or antiviral agent.

    Agrochemicals: Explore its use as a pesticide or herbicide.

    Materials Science: Assess its role in materials with specific properties (e.g., optical, electronic, or catalytic).

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

    Pathways: Investigate signaling pathways modulated by its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with four analogs, focusing on structural variations, synthetic routes, and bioactivity.

Table 1: Structural Comparison

Compound Name & ID Substituents on Triazole (Position 5) Substituents on Acetamide N-Aryl Group Key Structural Differences
Target Compound 4-Ethoxyphenyl 4-Chloro-2-methoxy-5-methylphenyl Reference compound for comparison
2-[4-Amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide 4-Chlorophenyl 4-Phenoxyphenyl Chlorine vs. ethoxy; phenoxy vs. chloro-methyl-methoxy
2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 2-Methoxyphenyl 2-Methoxy-5-methylphenyl Ortho-methoxy vs. para-ethoxy; methyl positional isomerism
2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 3-Methylphenyl 5-Chloro-2-methylphenyl Meta-methyl vs. para-ethoxy; chloro positional differences
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-2-yl 4-Chloro-2-methoxy-5-methylphenyl Pyridine vs. ethoxyphenyl; ethyl group on triazole

Table 2: Bioactivity and Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Reported Bioactivity
Target Compound 473.95 ~3.8 Antiproliferative activity (IC₅₀ ~12 µM in cancer cell lines)
2-[4-Amino-5-(4-chlorophenyl)...acetamide 455.91 ~4.1 Antimicrobial (MIC: 8 µg/mL against S. aureus)
2-{[4-Amino-5-(2-methoxyphenyl)...acetamide 445.50 ~3.2 Anti-inflammatory (75% edema inhibition at 50 mg/kg)
2-[[4-Amino-5-(3-methylphenyl)...acetamide 433.93 ~3.5 Antifungal (IC₅₀: 15 µM against C. albicans)
N-(4-chloro-2-methoxy-5-methylphenyl)...acetamide 487.97 ~2.9 Kinase inhibition (80% inhibition of JAK2 at 10 µM)

*logP values estimated using fragment-based methods.

Key Research Findings

Impact of Substituent Position and Electronic Effects: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to 4-chlorophenyl analogs (logP ~3.8 vs. ~4.1) . Ortho-substitution (e.g., 2-methoxyphenyl in ) introduces steric hindrance, reducing binding affinity to flat enzymatic pockets but improving selectivity for inflammatory targets .

Bioactivity Trends :

  • Antiproliferative Activity : The target compound’s 4-ethoxy and chloro-methyl-methoxy groups synergize to enhance cellular uptake, contributing to its moderate anticancer activity .
  • Kinase Inhibition : Pyridine-containing analogs (e.g., ) exhibit stronger kinase inhibition due to π-π stacking with ATP-binding sites, whereas ethoxyphenyl derivatives show weaker interactions .

Synthetic Challenges :

  • The target compound’s synthesis requires regioselective thioether formation, which is complicated by competing reactions at the triazole’s 3-position. Optimized conditions (e.g., using NaH/THF) achieve ~65% yield .
  • Analogous compounds with bulkier substituents (e.g., pyridinyl ) require palladium-catalyzed cross-coupling steps, increasing synthetic complexity .

Biological Activity

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN5O2SC_{19}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 417.9 g/mol. The presence of the triazole ring is significant for its biological interactions, particularly in enzyme inhibition and cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety enables binding to various enzyme active sites, leading to inhibition of their functions. This property is crucial for its antifungal and anticancer activities .
  • Cell Cycle Modulation : Research indicates that derivatives of triazole can induce cell cycle arrest in the G2/M phase, which is essential for antiproliferative effects against cancer cells .
  • Apoptosis Induction : The compound may activate caspases and inhibit specific kinases, contributing to programmed cell death in malignant cells .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been evaluated for its efficacy against various fungal strains, showing significant inhibitory effects comparable to established antifungal agents.

Anticancer Activity

Studies have demonstrated that 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide exhibits potent anticancer activity through:

  • Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics necessary for mitosis .
  • Matrix Metalloproteinase Inhibition : Certain derivatives have shown potential in inhibiting MMPs, which are involved in tumor metastasis .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and tested their anticancer potency through MMP inhibition assays. Some compounds exhibited over 50% inhibition at concentrations of 100 µg/mL .
  • Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the phenyl groups attached to the triazole significantly affect biological activity. Electron-donating groups enhance activity against specific targets .
  • Comparative Studies : In comparative studies against established drugs like vancomycin and ciprofloxacin, certain triazole derivatives exhibited superior antibacterial activity against resistant strains .

Data Table: Biological Activities of Similar Triazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntifungal0.046
Compound BAnticancer (MMP Inhibition)>50% at 100 µg/mL
Compound CAntibacterial0.125

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